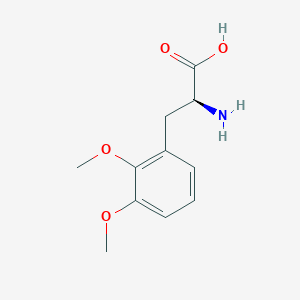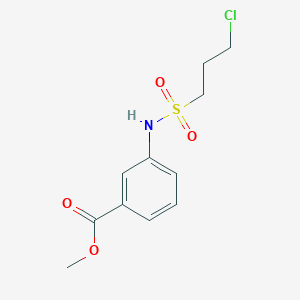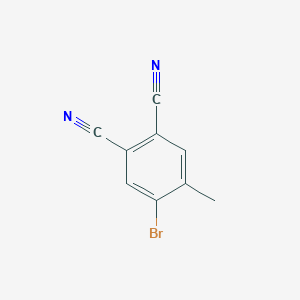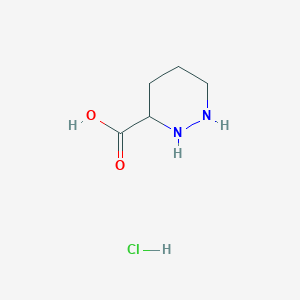
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is an organic compound that belongs to the class of nitrobenzenes. These compounds are characterized by a benzene ring with a nitro group attached. This particular compound features a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom, and a carboxylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester typically involves the reaction of 4-nitroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine. The final step involves esterification with methanol to yield the desired compound. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium methoxide, potassium carbonate.
Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.
Major Products Formed
Reduction: 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester.
Substitution: Various substituted morpholine derivatives.
Ester Hydrolysis: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid.
Scientific Research Applications
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylalanine methyl ester: Similar structure but with an amino acid backbone.
4-Nitrophenyl chloroformate: Contains a chloroformate group instead of a morpholine ring.
Methyl-phosphonic acid mono-(4-nitro-phenyl) ester: Contains a phosphonic acid ester group.
Uniqueness
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 4-(4-nitrophenyl)morpholine-3-carboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)11-8-19-7-6-13(11)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3 |
InChI Key |
XOTNXOYHSMPUMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,5-Dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12272752.png)

![N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B12272762.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12272768.png)
![2-methyl-4-{4-[(3-methylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12272771.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B12272786.png)
![2-(2-Bromophenyl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12272789.png)
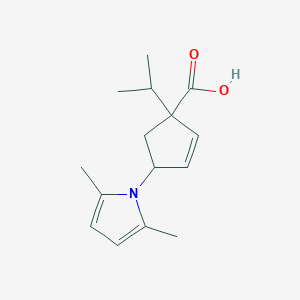
![(1R,4R)-7-fluoro-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B12272803.png)
